α-异鲁帕宁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alpha-Isolupanine is a natural compound found in plants of the Lupinus genus. It has been studied for its potential applications in medicine and agriculture.

科学研究应用

1. 致畸性评估

α-异鲁帕宁已被确定为关注潜在致畸作用的研究中。例如,一项关于蓝升麻根茎的研究确定了多种生物碱中的 α-异鲁帕宁。该研究使用体外大鼠胚胎培养来评估致畸活性,发现 α-异鲁帕宁在测试浓度下没有致畸性 (Kennelly 等人,1999)。

2. 生物合成分析

已经对包括 α-异鲁帕宁在内的喹诺利西啶生物碱的生物合成进行了研究。一项关于德克萨斯羽扇豆的研究表明鲁帕宁和 α-异鲁帕宁的可能相互转化,突出了该生物碱在植物生化中的作用 (Chaudhuri 和 Keller,1991)。

3. 结构分析

α-异鲁帕宁的分子结构已通过包括 X 射线衍射在内的各种技术确定。了解其晶体和分子结构为化学研究和潜在的药物应用提供了有价值的见解 (Kozioł,1986)。

4. 化学分析技术

α-异鲁帕宁一直是关注先进化学分析方法的研究主题。例如,使用毛细管气相色谱等技术对其在各种物种中的鉴定和定量 (Priddis,1983)。

作用机制

Target of Action

It’s hypothesized to function by inhibiting certain enzymes and signaling pathways associated with cell growth and inflammation .

Mode of Action

Alpha-Isolupanine’s interaction with its targets leads to a variety of changes within the cell. It’s believed to inhibit certain enzymes, disrupting the normal signaling pathways within the cell . This disruption can lead to a variety of downstream effects, including the induction of apoptosis, or programmed cell death, in certain cells .

Biochemical Pathways

Given its hypothesized role in inhibiting enzymes and disrupting signaling pathways, it’s likely that it affects a variety of biochemical processes within the cell .

Result of Action

The result of alpha-Isolupanine’s action within the cell is the disruption of normal cellular processes, potentially leading to the induction of apoptosis . This could have significant implications for the treatment of diseases characterized by abnormal cell growth, such as cancer .

生化分析

Biochemical Properties

Alpha-Isolupanine plays a significant role in biochemical reactions, particularly in the context of plant defense. It interacts with various enzymes and proteins, contributing to its bioactivity. For instance, alpha-Isolupanine has been shown to inhibit acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, alpha-Isolupanine interacts with cytochrome P450 enzymes, which are involved in the metabolism of various compounds, including drugs and toxins .

Cellular Effects

Alpha-Isolupanine influences several cellular processes. In plant cells, it contributes to the defense against herbivores and pathogens by disrupting their physiological processes. In mammalian cells, alpha-Isolupanine has been observed to affect cell signaling pathways, particularly those involving neurotransmitters due to its acetylcholinesterase inhibitory activity . This can lead to changes in gene expression and cellular metabolism, potentially impacting cell function and viability.

Molecular Mechanism

The molecular mechanism of alpha-Isolupanine involves its binding interactions with specific biomolecules. By inhibiting acetylcholinesterase, alpha-Isolupanine prevents the breakdown of acetylcholine, leading to prolonged neurotransmitter activity . This can result in various physiological effects, including muscle contraction and altered neural signaling. Additionally, alpha-Isolupanine’s interaction with cytochrome P450 enzymes can modulate the metabolism of other compounds, influencing their bioavailability and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-Isolupanine can vary over time. Studies have shown that alpha-Isolupanine is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to alpha-Isolupanine in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and altered metabolic processes.

Dosage Effects in Animal Models

The effects of alpha-Isolupanine in animal models are dose-dependent. At low doses, alpha-Isolupanine may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it can lead to toxic effects, including neurotoxicity and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions.

Metabolic Pathways

Alpha-Isolupanine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolic processes can influence the overall bioactivity of alpha-Isolupanine, affecting its therapeutic potential and toxicity. Additionally, alpha-Isolupanine can impact metabolic flux and metabolite levels, contributing to its diverse biological effects.

Transport and Distribution

Within cells and tissues, alpha-Isolupanine is transported and distributed through specific transporters and binding proteins . These interactions can influence its localization and accumulation, affecting its bioavailability and activity. For example, alpha-Isolupanine may be actively transported into specific cellular compartments, where it can exert its biochemical effects more effectively.

Subcellular Localization

The subcellular localization of alpha-Isolupanine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, alpha-Isolupanine may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to modulate cellular processes.

属性

| { "Design of the Synthesis Pathway": "The synthesis of alpha-Isolupanine can be achieved through a multi-step process involving the condensation of various starting materials.", "Starting Materials": [ "2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid", "2-methyl-3-buten-2-ol", "Sodium triacetoxyborohydride", "Sodium borohydride", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Acetic anhydride", "Acetone" ], "Reaction": [ "The synthesis begins with the condensation of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid and 2-methyl-3-buten-2-ol in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) to form the corresponding ester.", "The resulting ester is then reduced to the corresponding alcohol using sodium borohydride in methanol.", "The alcohol is then converted to the corresponding chloride using thionyl chloride in chloroform.", "The resulting chloride is then reacted with sodium triacetoxyborohydride in ethanol to afford the corresponding borohydride intermediate.", "This intermediate is then subjected to a palladium-catalyzed hydrogenation in the presence of hydrogen gas to afford the corresponding amine.", "The amine is then treated with hydrochloric acid to afford the corresponding hydrochloride salt.", "The hydrochloride salt is then treated with sodium hydroxide in methanol to afford the free base.", "The free base is then acetylated using acetic anhydride in acetone to afford the corresponding acetate.", "Finally, the acetate is deacetylated using sodium hydroxide in methanol to afford alpha-Isolupanine." ] } | |

CAS 编号 |

486-87-3 |

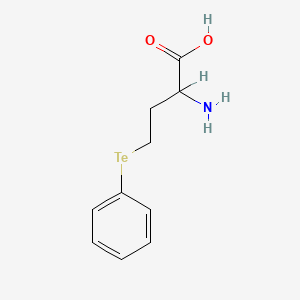

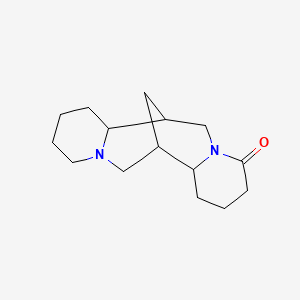

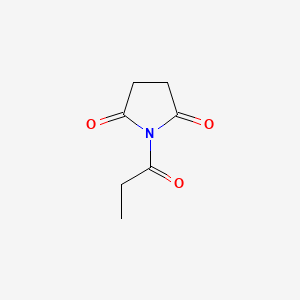

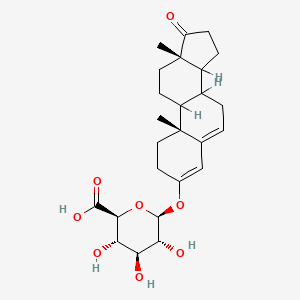

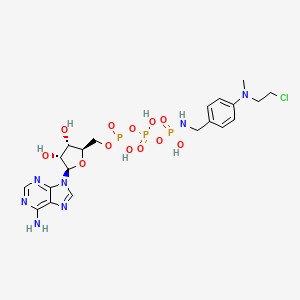

分子式 |

C15H24N2O |

分子量 |

248.36 g/mol |

IUPAC 名称 |

(1S,2R,9S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |

InChI |

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13+,14+/m0/s1 |

InChI 键 |

JYIJIIVLEOETIQ-IGQOVBAYSA-N |

手性 SMILES |

C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@@H]3CCCC4=O |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |

规范 SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O |

同义词 |

alpha-isolupanine lupanine lupanine monohydrobromide, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine monohydrochloride, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer lupanine monohydrochloride, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine monoperchlorate, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine sulfate (1:1), (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer lupanine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer lupanine, (7S-(7alpha,7aalpha,14alpha,14abeta))-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What other alkaloids are often found alongside alpha-Isolupanine in plants?

A1: Alpha-Isolupanine frequently coexists with other quinolizidine alkaloids in plants. Research has identified its presence alongside compounds such as sparteine, beta-isosparteine, delta5-dehydrolupanine, lupanine, thermopsine, and anagyrine in Lupinus argenteus var. stenophyllus. [] Additionally, it has been found in Lupinus angustifolius along with lupanine, 13alpha-hydroxylupanine, angustifoline, tetrahydrorhombifoline, and ester-derivatives of 13alpha-hydroxylupanine. [] These findings suggest shared biosynthetic pathways and potential synergistic effects between these alkaloids.

Q2: Are there any known differences in alkaloid profiles between different forms of the same plant species?

A2: Yes, studies on Lupinus angustifolius have revealed distinct alkaloid profiles between its bitter and sweet forms. While the bitter form contains various quinolizidine alkaloids, including alpha-Isolupanine, the sweet form is devoid of any detectable alkaloids. [] This difference highlights the potential for genetic regulation of alkaloid biosynthesis within a single species and offers a valuable model for exploring the molecular mechanisms underlying these variations.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,5S,8S)-2,6,10,10-tetramethyltricyclo[6.3.0.01,5]undec-6-ene](/img/structure/B1205752.png)

![Bis[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl] dihydrogen diphosphate](/img/structure/B1205753.png)